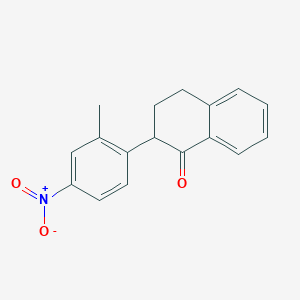
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,4-difluorobenzenesulfonyl group
准备方法
The synthesis of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,4-Difluorobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of pyrrolidine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding pyrrolidones, while reduction reactions can modify the sulfonyl group.
Addition Reactions: The compound can also participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
科学研究应用
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to engage in specific and potent interactions with its targets.
相似化合物的比较
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives:
3-(4-Methylbenzenesulfonyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine atoms, leading to different reactivity and biological activity.
3-(4-Chlorobenzenesulfonyl)pyrrolidine: Contains a chlorine atom, which can alter its chemical properties and interactions.
3-(4-Nitrobenzenesulfonyl)pyrrolidine:
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research fields.
属性
分子式 |
C10H11F2NO2S |
|---|---|
分子量 |
247.26 g/mol |
IUPAC 名称 |
3-(3,4-difluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11F2NO2S/c11-9-2-1-7(5-10(9)12)16(14,15)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI 键 |
IWVNOAIIGCZMRM-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1S(=O)(=O)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



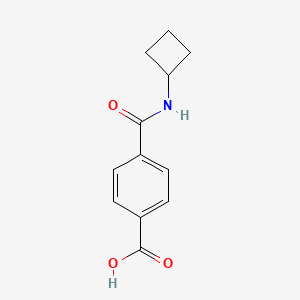

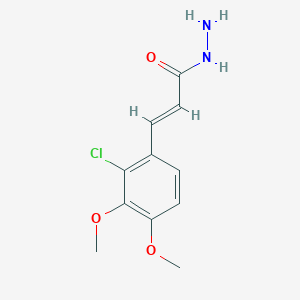
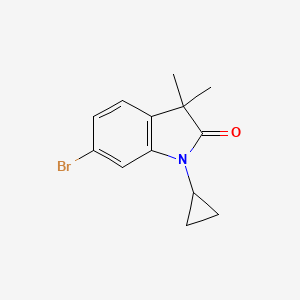


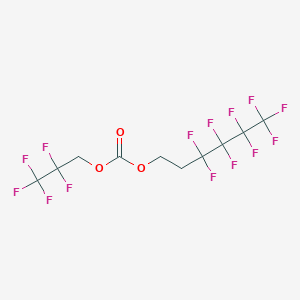

![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)


![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)
